molecular formula C18H17N5O3 B2483420 methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034548-18-8

methyl 4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No. B2483420
CAS RN: 2034548-18-8
M. Wt: 351.366
InChI Key: GBNUNFPIOPBBEC-UHFFFAOYSA-N
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Description

The compound contains a pyrazine group, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have identified specific derivatives, such as pyrrolo[1,2-a]pyrazines, as particularly effective in combating bacterial and fungal infections .

Drug Discovery Research

Given the attractive scaffold of pyrrolopyrazines, medicinal chemistry researchers are keen on exploring their structure-activity relationships (SAR). By understanding how different modifications affect biological activity, scientists can design and synthesize new leads for various diseases.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activities of some pyrazine derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-26-18(25)14-4-2-13(3-5-14)17(24)21-9-11-23-10-6-15(22-23)16-12-19-7-8-20-16/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNUNFPIOPBBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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